![molecular formula C9H8N2O2 B185405 2-メチルイミダゾ[1,2-a]ピリジン-6-カルボン酸 CAS No. 129912-22-7](/img/structure/B185405.png)

2-メチルイミダゾ[1,2-a]ピリジン-6-カルボン酸

概要

説明

“2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic strategy of imidazo[1,2-a]pyridine hybrids involves one-pot reaction of the precursor with aldehydes, malononitrile, and/or ethyl cyanoacetate . 2-Methylimidazo[1,2-a]pyridine can be formed by reacting 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .

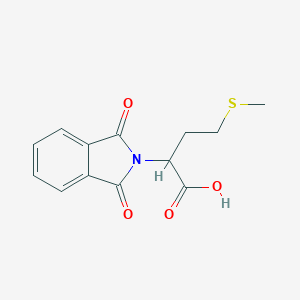

Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by a fused nitrogen-bridged heterocyclic compound . The structure of the compound can be confirmed by X-ray structural analysis .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

科学的研究の応用

医薬品化学: 薬物骨格

イミダゾ[1,2-a]ピリジン骨格は、医薬品化学における幅広い用途から「薬物偏見」として認識されています。 生物学的標的との良好な相互作用により、新規治療薬開発のための基本構造として機能しています .

材料科学: 構造特性

この部分構造は、特定の所望の特性を持つ新しい材料の創出など、材料科学においても、その構造特性により有用です .

抗菌活性

2-メチルイミダゾ[1,2-a]ピリジンとハロゲンの相互作用に関する研究により、黄色ブドウ球菌などの細菌に対する抗菌作用が調査されています .

結核治療

イミダゾ[1,2-a]ピリジン類似体は、結核(TB)治療に有望な結果を示しており、一部の化合物は、急性TBマウスモデルにおいて、細菌負荷の有意な減少を示しています .

誘導体の合成

この化合物は、潜在的な生物活性を持つ様々な誘導体を合成するための出発物質として用いられてきました。 例えば、ヒドロキシイミダゾ[1,2-a]ピリジン-2-カルボン酸の誘導化により、潜在的な用途を持つ新しい化合物が生成されています .

化学反応: ハロゲン化研究

イミダゾ[1,2-a]ピリジンのハロゲン化反応に関する研究が行われており、新しい化学プロセスや合成方法の開発につながる可能性があります .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes has been a focus in the past decade . The future direction in this field could involve the development of more eco-friendly synthesis methods and the exploration of new bioactive properties.

作用機序

Target of Action

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of these compounds are likely to be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that inhibit the growth of the bacteria

Biochemical Pathways

Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in the bacterial cells, leading to their death .

Result of Action

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, as a derivative of imidazo[1,2-a]pyridine, is expected to exhibit antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, has been shown to exhibit antimicrobial properties against Staphylococcus aureus . Therefore, the result of the action of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is likely to be the inhibition of bacterial growth.

生化学分析

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can alter gene expression profiles, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling . Additionally, 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid are crucial for its biological activity and therapeutic potential .

Subcellular Localization

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

特性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYAZKTYJOAYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

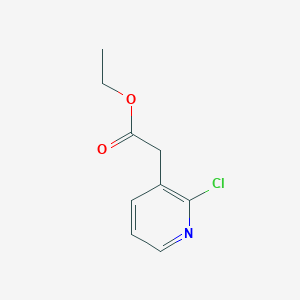

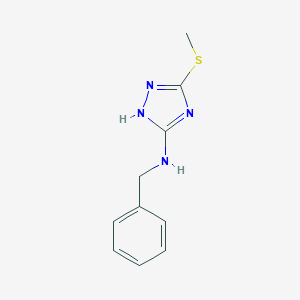

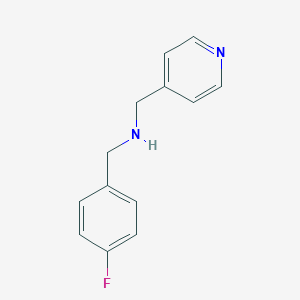

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)